molecular formula C12H13N3O4 B1403470 Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester CAS No. 1408074-47-4

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester

Cat. No. B1403470
M. Wt: 263.25 g/mol
InChI Key: RSCDINMGSABCMY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds. They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester is a specific derivative of this family.


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A reproducible and scalable method has been developed for the synthesis of a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . A variety of novel disubstituted 2-(alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific derivative and its functional groups .

Scientific Research Applications

Anticancer Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their antitumor properties. A novel series of derivatives were synthesized and showed promising cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. The study emphasized the structure-activity relationship (SAR) of these compounds, discussing their potential as antitumor agents (Rahmouni et al., 2016).

Synthetic Strategies and Biological Applications

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, offering a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. Significant advances in synthetic strategies have been made to facilitate the development of drug-like candidates using this scaffold. The review highlights the synthetic methodologies and SAR studies, demonstrating the potential of this scaffold in developing new therapeutic agents (Cherukupalli et al., 2017).

Safety And Hazards

The safety and hazards of pyrazolo[1,5-a]pyrimidines can vary depending on the specific derivative. For example, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has hazard statements H302 - H315 - H319 - H335 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes and pigments .

properties

IUPAC Name

diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-18-11(16)8-5-13-10-9(12(17)19-4-2)6-14-15(10)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCDINMGSABCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)C(=O)OCC)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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